molecular formula C9H5FN2O3 B6227622 6-fluoro-8-nitroquinolin-3-ol CAS No. 1386998-10-2

6-fluoro-8-nitroquinolin-3-ol

Cat. No. B6227622
CAS RN: 1386998-10-2
M. Wt: 208.1
InChI Key:
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Description

Fluoroquinolones are a type of chemical compounds that often have pharmaceutical applications, particularly as antibacterials . They typically contain a quinolone structure with a fluorine atom attached, which can result in improved antimicrobial properties .


Synthesis Analysis

The synthesis of fluoroquinolones generally involves the manipulation of the quinolone skeleton, such as incorporating fluorine atoms at specific positions on the benzene ring . This can significantly enhance the antimicrobial properties of the compound .


Molecular Structure Analysis

The molecular structure of fluoroquinolones typically includes a quinolone system with a fluorine atom attached at a specific position . The exact structure can vary depending on the specific compound and the position of the fluorine atom .


Chemical Reactions Analysis

Fluoroquinolones can undergo various chemical reactions, particularly redox processes . These reactions often involve the formation of highly reactive intermediates, which can be challenging to study due to their short lifetimes .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluoroquinolones can vary depending on the specific compound. For example, some fluoroquinolones are solid at room temperature and have a specific molecular weight .

Mechanism of Action

Fluoroquinolones generally work by inhibiting bacterial DNA-gyrase, which can disrupt bacterial reproduction and result in a high level of antibacterial activity . This mechanism of action is different from many other types of antibacterials, which can make fluoroquinolones effective against strains resistant to other drugs .

Safety and Hazards

Fluoroquinolones can pose certain safety hazards. For instance, they can be toxic to aquatic life with long-lasting effects . Therefore, it’s important to handle these compounds carefully and avoid releasing them into the environment .

Future Directions

The field of fluoroquinolones is continually evolving, with ongoing research into new synthetic processes, mechanisms of action, and applications . This includes the development of new fluoroquinolones with improved properties, as well as the application of advanced technologies such as 3D printing in pharmaceutical manufacturing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-8-nitroquinolin-3-ol involves the nitration of 6-fluoroquinolin-3-ol followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with a nitro compound.", "Starting Materials": [ "6-fluoroquinolin-3-ol", "nitric acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "8-nitro-1-naphthol" ], "Reaction": [ "Nitration of 6-fluoroquinolin-3-ol using nitric acid and sulfuric acid to yield 6-fluoro-8-nitroquinolin-3-ol", "Reduction of the nitro group in 6-fluoro-8-nitroquinolin-3-ol to an amino group using sodium hydroxide", "Diazotization of the amino group using nitrous acid generated in situ from sodium nitrite and hydrochloric acid", "Coupling of the diazonium salt with 8-nitro-1-naphthol in alkaline conditions to yield 6-fluoro-8-nitroquinolin-3-ol" ] }

CAS RN

1386998-10-2

Product Name

6-fluoro-8-nitroquinolin-3-ol

Molecular Formula

C9H5FN2O3

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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